Cas no 52200-03-0 (Phenol, 3-methoxy-, methanesulfonate)

Phenol, 3-methoxy-, methanesulfonate Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 3-methoxy-, methanesulfonate
- 3-Methoxyphenyl methanesulfonate
- CS-0207969
- (3-methoxyphenyl) methanesulfonate
- BS-23124
- 3-METHOXYPHENYLMETHANESULFONATE
- SCHEMBL5599448
- CCA20003
- MFCD09972170
- A871043
- 52200-03-0
-
- MDL: MFCD09972170
- Inchi: InChI=1S/C8H10O4S/c1-11-7-4-3-5-8(6-7)12-13(2,9)10/h3-6H,1-2H3
- InChI Key: SMDKUUFVIRKUBB-UHFFFAOYSA-N
- SMILES: COC1=CC(=CC=C1)OS(=O)(=O)C
Computed Properties
- Exact Mass: 202.03000
- Monoisotopic Mass: 202.02997997g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61Ų
- XLogP3: 1.2
Experimental Properties
- PSA: 60.98000
- LogP: 2.11440
Phenol, 3-methoxy-, methanesulfonate Security Information
Phenol, 3-methoxy-, methanesulfonate Customs Data
- HS CODE:2909499000
- Customs Data:
China Customs Code:
2909499000Overview:
2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
Phenol, 3-methoxy-, methanesulfonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM343644-100g |
3-Methoxyphenyl methanesulfonate |
52200-03-0 | 95%+ | 100g |
$686 | 2022-06-11 | |
abcr | AB273072-1 g |
3-Methoxyphenyl methanesulfonate; 95% |
52200-03-0 | 1 g |
€76.00 | 2023-07-20 | ||
abcr | AB273072-100g |
3-Methoxyphenyl methanesulfonate, 95%; . |
52200-03-0 | 95% | 100g |
€858.00 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278639-25g |
3-Methoxyphenyl methanesulfonate |
52200-03-0 | 98% | 25g |
¥574 | 2023-04-13 | |
Chemenu | CM343644-5g |
3-Methoxyphenyl methanesulfonate |
52200-03-0 | 95%+ | 5g |
$86 | 2022-06-11 | |
abcr | AB273072-5g |
3-Methoxyphenyl methanesulfonate, 95%; . |
52200-03-0 | 95% | 5g |
€144.00 | 2025-02-19 | |
A2B Chem LLC | AB65249-5g |
3-Methoxyphenyl methanesulfonate |
52200-03-0 | 98% | 5g |
$142.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278639-100g |
3-Methoxyphenyl methanesulfonate |
52200-03-0 | 98% | 100g |
¥1477 | 2023-04-13 | |
Chemenu | CM343644-25g |
3-Methoxyphenyl methanesulfonate |
52200-03-0 | 95%+ | 25g |
$258 | 2022-06-11 | |
Alichem | A019107847-100g |
3-Methoxyphenyl methanesulfonate |
52200-03-0 | 95% | 100g |
$478.80 | 2023-09-01 |
Phenol, 3-methoxy-, methanesulfonate Related Literature
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
Additional information on Phenol, 3-methoxy-, methanesulfonate
Phenol, 3-methoxy-, methanesulfonate (CAS No. 52200-03-0): A Comprehensive Overview
Phenol, 3-methoxy-, methanesulfonate, identified by its CAS number 52200-03-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, also known as 3-methoxyphenyl methanesulfonate, has garnered attention due to its versatile applications in synthetic chemistry and medicinal chemistry. Its unique structural properties make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The structure of Phenol, 3-methoxy-, methanesulfonate consists of a phenolic ring substituted with a methoxy group at the 3-position and a methanesulfonyl group at the 4-position. This configuration imparts distinct reactivity and functionalization possibilities, making it a cornerstone in the development of novel therapeutic agents. The presence of both electron-donating (methoxy) and electron-withdrawing (methanesulfonyl) groups enhances its utility in diverse chemical transformations.
In recent years, Phenol, 3-methoxy-, methanesulfonate has been extensively studied for its role in the synthesis of bioactive compounds. One notable area of research involves its application in the development of antimicrobial agents. The compound's ability to undergo selective functionalization allows for the creation of derivatives with enhanced efficacy against resistant bacterial strains. This has been particularly relevant in the context of rising antibiotic resistance, where novel chemical entities are urgently needed.
Furthermore, Phenol, 3-methoxy-, methanesulfonate has found utility in the field of drug discovery as a key intermediate in the synthesis of small molecule inhibitors. Its structural framework is conducive to the development of compounds targeting various biological pathways, including those involved in inflammation and cancer. Recent studies have highlighted its role in the synthesis of kinase inhibitors, which are pivotal in treating cancers by inhibiting aberrant signaling pathways.
The synthetic pathways involving Phenol, 3-methoxy-, methanesulfonate are well-documented and have been optimized for high yield and purity. These methods often involve nucleophilic substitution reactions, where the methanesulfonyl group serves as a leaving group, facilitating the introduction of various functional groups at different positions on the aromatic ring. This flexibility makes it an indispensable tool for medicinal chemists seeking to explore novel chemical spaces.
From a pharmacological perspective, Phenol, 3-methoxy-, methanesulfonate derivatives have shown promise in preclinical studies. For instance, modifications at the 5-position of the phenolic ring have led to compounds with significant anti-inflammatory properties. These derivatives exhibit inhibitory activity against cyclooxygenase enzymes (COX), which are key players in prostaglandin synthesis and inflammation. Such findings underscore the compound's potential as a lead structure for developing next-generation anti-inflammatory drugs.
The analytical characterization of Phenol, 3-methoxy-, methanesulfonate is critical to ensure its purity and suitability for further applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its structure and assess impurities. These analytical methods provide essential data for researchers to validate their synthetic routes and ensure consistency across different batches.
As research continues to evolve, Phenol, 3-methoxy-, methanesulfonate is expected to play an even more prominent role in pharmaceutical development. The growing demand for innovative therapeutic strategies necessitates the exploration of new chemical entities like this one. Its unique structural features and reactivity make it a valuable asset in the chemist's toolkit, enabling the synthesis of complex molecules with high precision and efficiency.
In conclusion, Phenol, 3-methoxy-, methanesulfonate (CAS No. 52200-03-0) is a multifaceted compound with significant implications in organic chemistry and pharmaceutical research. Its structural versatility and functional groups make it an ideal candidate for synthesizing bioactive molecules targeting various diseases. As advancements in synthetic methodologies continue to emerge, this compound is poised to remain at the forefront of drug discovery efforts worldwide.
52200-03-0 (Phenol, 3-methoxy-, methanesulfonate) Related Products
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
